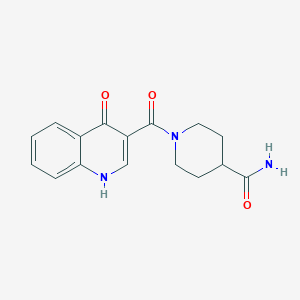
1-(4-ヒドロキシキノリン-3-カルボニル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that combines the structural features of quinoline and piperidine The quinoline moiety is known for its diverse biological activities, while the piperidine ring is a common scaffold in medicinal chemistry
科学的研究の応用
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:
作用機序
Target of Action
Quinolines and piperidines are both important classes of compounds in medicinal chemistry, and they are present in many pharmaceuticals . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinolines and piperidines can interact with a variety of biological targets, leading to diverse effects .
Biochemical Pathways
Quinolines and piperidines can be involved in a variety of biochemical pathways due to their wide range of biological activities . The specific pathways affected by “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinolines and piperidines can have diverse ADME properties due to the variability in their structures .
Result of Action
The molecular and cellular effects of “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” would depend on its specific targets and mode of action. Quinolines and piperidines can have a wide range of effects due to their diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
準備方法
The synthesis of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinoline ring can be introduced through hydroxylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
類似化合物との比較
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
Piperidine-4-carboxamide: Commonly used in medicinal chemistry as a scaffold.
Quinoline Derivatives: Various quinoline derivatives are used in pharmaceuticals for their diverse biological activities.
The uniqueness of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide lies in its combined structural features, which may offer synergistic effects in its applications.
特性
IUPAC Name |
1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWTCVLFJAVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/new.no-structure.jpg)


![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)





![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2499760.png)
![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)

